molecular formula C20H26ClN3O2 B2452800 Sigma-1 receptor antagonist 2

Sigma-1 receptor antagonist 2

Cat. No.: B2452800
M. Wt: 375.9 g/mol
InChI Key: FAEOHCOAHZFOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigma-1 receptor (S1R) is a multi-functional, ligand-operated protein situated in the endoplasmic reticulum (ER) membranes. Changes in its function and expression have been associated with various neurological disorders, including amyotrophic lateral sclerosis/frontotemporal dementia, Alzheimer’s disease (AD), and Huntington’s disease (HD) . When activated by a variety of ligands, S1R stabilizes intracellular systems and acts as a chaperone with neuroprotective properties.

Chemical Reactions Analysis

The exact chemical reactions that Sigma-1 receptor antagonist 2 undergoes are not well-documented. as a receptor antagonist, it likely interacts with specific molecular targets, modulating their activity. Common reagents and conditions associated with its synthesis remain elusive.

Mechanism of Action

The exact mechanism by which Sigma-1 receptor antagonist 2 exerts its effects remains unclear. S1R likely interacts with a diverse range of client proteins, including ion channels in both ER and plasma membranes. It may also function at the cellular/interorganellar level by altering plasmalemmal ion channel activity through control of trafficking .

Properties

IUPAC Name

5-chloro-2-(4-methoxyphenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O2/c1-15-18(21)20(26-14-6-13-24-11-4-3-5-12-24)23-19(22-15)16-7-9-17(25-2)10-8-16/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEOHCOAHZFOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.